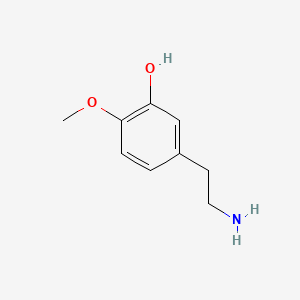

5-(2-Aminoethyl)-2-methoxyphenol

Descripción

Contextualization within Neurobiology and Catecholamine Research

In the landscape of neurobiology, 5-(2-Aminoethyl)-2-methoxyphenol is primarily understood as a metabolite of dopamine (B1211576), one of the principal catecholamines. nih.gov Catecholamines, a group of neurotransmitters that also includes norepinephrine (B1679862) and epinephrine, are fundamental to a vast array of physiological and psychological processes, from motor control to mood regulation. The metabolism of these neurotransmitters is a critical area of research, as disruptions in these pathways are implicated in numerous neurological and psychiatric conditions.

The formation of 4-O-methyldopamine occurs through the action of the enzyme catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol structure of dopamine. This process of O-methylation is a key route for the inactivation and clearance of catecholamines. While the 3-O-methylated metabolite, 3-methoxytyramine, is the more predominant isomer formed in this process, the existence and study of 4-O-methyldopamine provide a more complete picture of dopamine metabolism.

Research has shown that 4-O-methyldopamine is a naturally occurring compound in mammals, identified as a human and rat metabolite. nih.gov Its presence, though less abundant than its 3-O-methylated counterpart, underscores the nuanced enzymatic activity within the nervous system and peripheral tissues. The study of such metabolites is crucial for understanding the full scope of catecholamine signaling and its regulation. For instance, research into the metabolism of L-dopa, a precursor to dopamine used in the treatment of Parkinson's disease, has led to the identification of 4-O-methyldopamine in rat tissues. nih.gov

Nomenclature and Structural Classification within Phenethylamine (B48288) Derivatives

The systematic naming and classification of this compound reflect its chemical structure as a derivative of phenethylamine. Phenethylamines are a broad class of compounds characterized by a phenyl ring attached to an ethylamine (B1201723) side chain. nih.gov This structural motif is the backbone for numerous psychoactive compounds and essential neurotransmitters.

This compound's IUPAC name clearly defines its molecular structure: a phenol (B47542) ring with a methoxy (B1213986) group at the second carbon position and an aminoethyl group at the fifth. nih.gov It is also widely recognized by its common name, 4-O-methyldopamine, which highlights its relationship to dopamine, with a methyl group attached to the oxygen at the fourth position of the dopamine backbone. nih.gov

As a member of the phenethylamine family, it is functionally related to dopamine. nih.gov This relationship is central to its role in neurobiological research. The structural similarities and differences between 4-O-methyldopamine and other phenethylamines, particularly dopamine and its other metabolites, are key to understanding its biochemical properties and potential interactions within the nervous system.

Table 1: Nomenclature and Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| Common Name | 4-O-methyldopamine |

| Synonyms | 3-Hydroxy-4-methoxyphenethylamine, 4-Methoxytyramine |

| CAS Number | 3213-30-7 |

| Molecular Formula | C9H13NO2 |

| PubChem CID | 1748 |

Historical Perspectives on the Academic Study of 4-O-Methyldopamine

The academic investigation of 4-O-methyldopamine is intrinsically linked to the broader history of catecholamine research, which began with the discovery of adrenaline in the late 19th century. ahajournals.org The subsequent elucidation of the structures and functions of dopamine and noradrenaline paved the way for studying their metabolic pathways.

A significant milestone in the specific study of 4-O-methyldopamine was its identification in rat tissues in a 1979 study by J. N. Bidard and colleagues. nih.gov Using reversed-phase high-performance liquid chromatography, they detected this metabolite in the kidneys of rats treated with L-dopa, a dopamine precursor. Notably, they did not detect it in the brain. nih.gov

This study provided crucial quantitative data, establishing a ratio of 4-O-methyldopamine to its more abundant isomer, 3-O-methyldopamine, in the kidney. nih.gov This finding highlighted the differential activity of catechol-O-methyltransferase in various tissues. The research also explored how this ratio was influenced by pharmacological interventions, demonstrating that L-dopa administration increased the ratio, an effect potentiated by the monoamine oxidase inhibitor nialamide. nih.gov

Table 2: Findings from the 1979 Study by Bidard et al. on 4-O-Methyldopamine in Rat Kidney

| Parameter | Finding |

|---|---|

| Tissue Detected | Kidney |

| Tissue Not Detected | Brain |

| 4-O-methyldopamine : 3-O-methyldopamine Ratio | 0.032 |

| Effect of L-dopa Administration | 160% increase in the ratio |

| Effect of L-dopa with Nialamide Pretreatment | 550% increase in the ratio |

These early studies laid the groundwork for understanding 4-O-methyldopamine as a minor but significant product of dopamine metabolism, prompting further investigation into the factors that govern its formation and its potential, albeit subtle, physiological roles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXQFVMTIGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-33-0 (hydrochloride) | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90954003 | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3213-30-7, 645-33-0 | |

| Record name | 4-O-Methyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization of 5 2 Aminoethyl 2 Methoxyphenol

Established Synthetic Pathways for 5-(2-Aminoethyl)-2-methoxyphenol

An established route to this compound is through its role as a natural metabolite. In biological systems, it is derived from L-DOPA, a primary treatment for Parkinson's disease. The synthesis proceeds via a well-defined biosynthetic pathway where L-DOPA is first methylated by the enzyme catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa. wikipedia.org This intermediate is then decarboxylated to yield the final product, this compound (3-O-Methyldopamine).

While a complete, multi-step chemical synthesis from a single starting material is not extensively documented in a single source, a plausible and established chemical approach can be constructed based on known reactions starting from common, bio-based precursors like vanillin (B372448) or guaiacol. For instance, novel amines have been successfully synthesized from these lignin (B12514952) derivatives. rsc.org A hypothetical, yet chemically sound, pathway could involve the following steps:

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Henry Reaction: Reaction of vanillin with nitromethane (B149229) to form the corresponding nitrostyrene (B7858105) derivative. This reaction is a classic method for forming carbon-carbon bonds.

Reduction: Subsequent reduction of the nitro group and the double bond of the nitrostyrene intermediate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₃), would yield the desired 2-aminoethyl side chain, resulting in the formation of this compound.

This proposed sequence utilizes standard and well-established organic chemistry transformations to construct the target molecule from a readily available starting material.

Novel Methodologies in the Chemical Synthesis of its Analogs

Modern synthetic chemistry offers innovative and efficient methods for producing analogs of phenethylamines. These novel strategies provide access to a wide diversity of structures for medicinal chemistry exploration.

A significant advancement is the use of a photoassisted Nickel-catalyzed reductive cross-coupling reaction. This method allows for the modular assembly of β-phenethylamine derivatives by coupling tosyl-protected alkyl aziridines with a variety of commercially available (hetero)aryl iodides. acs.org The reaction proceeds under mild conditions, uses an inexpensive organic photocatalyst, and avoids stoichiometric heterogeneous reductants. acs.org A key feature of this method is the in-situ generation of an iodoamine as the active electrophile through the nucleophilic ring-opening of the aziridine (B145994) by iodide. acs.org This approach is particularly valuable as it enables the synthesis of α-substituted β-phenethylamine products, which were challenging to access with previous methods. acs.org

Another modern approach involves the synthesis of phenethylamine (B48288) derivatives through a Henry reaction with nitroalkanes (like nitromethane or nitroethane) to produce nitro-olefins, which are subsequently reduced with aluminum hydride (AlH₃) to form the target phenylethylamine structures. researchgate.net Furthermore, methods for producing phenethylamines via the reduction of 1,3-oxazolidin-2-one intermediates in the absence of a base have also been developed, offering alternative synthetic routes to this important class of compounds. google.com

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of the phenethylamine scaffold is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure affects biological activity. These studies are fundamental to drug discovery.

A prominent synthetic strategy for creating a library of derivatives is reductive amination . This method has been employed to prepare an extensive series of N-benzyl phenethylamines to probe their effects on 5-HT₂ₐ and 5-HT₂꜀ serotonin (B10506) receptors. nih.gov In a typical procedure, a substituted phenethylamine hydrochloride is reacted with a chosen benzaldehyde (B42025) in the presence of a base like triethylamine (B128534) (Et₃N) to form an intermediate imine. nih.gov This imine is then reduced in situ, commonly with sodium borohydride (B1222165) (NaBH₄), to yield the final N-benzylphenethylamine derivative. nih.gov This approach has been used to synthesize dozens of closely related compounds, allowing for a systematic investigation of how substitutions on both the phenethylamine core and the N-benzyl group influence receptor binding and functional activity. nih.gov

SAR studies on phenethylamines have revealed key insights. For example, substitutions at the 4-position of the phenyl ring are critical, with nonpolar groups generally being favored over those with hydrogen bond donors. nih.gov The table below summarizes findings from SAR studies on phenethylamine derivatives targeting the 5-HT₂ₐ receptor, illustrating how different substituents affect binding affinity. biomolther.orgresearchgate.net

| Compound Derivative | Substitution Pattern | Effect on 5-HT₂ₐR Binding Affinity |

| 2C-P HCl | 2,5-dimethoxy-4-propyl-benzeneethanamine | High Affinity |

| N-Benzyl Derivatives | Addition of an N-benzyl group, particularly with ortho-position oxygen-containing groups. | Generally increases binding affinity. nih.govbiomolther.org |

| 4-Position Alkoxy/Nitro | Alkoxy or nitro group at the R¹ position. | Decreases binding affinity. biomolther.org |

| 4-Position Halogen | Halogen group at the para position. | Positive effect on binding affinity. researchgate.net |

| 4-Substituted Analogs | Introduction of groups like -COOH, -OH, -NH₂ at the 4-position. | Decreases affinity significantly. nih.gov |

These synthetic and analytical efforts provide a roadmap for designing new ligands with desired potency and selectivity profiles.

Stereoselective Synthesis Approaches for related Phenethylamine Isomers

Stereochemistry plays a pivotal role in the biological activity of phenethylamines, as different enantiomers can exhibit vastly different interactions with receptors and transporters. nih.gov Consequently, the development of stereoselective synthesis methods to obtain specific isomers is of high importance.

Several strategies are employed to achieve stereocontrol in the synthesis of chiral phenethylamine derivatives:

Classical Resolution: This traditional method involves the separation of a racemic mixture. For example, dextroamphetamine can be isolated from its racemic mixture through the formation of diastereomeric salts using a chiral resolving agent like tartaric acid. google.com The differing solubilities of these salts allow for their separation by crystallization.

Use of Chiral Starting Materials: A more direct approach is to begin the synthesis with an enantiomerically pure precursor. The novel Ni/photoredox coupling method mentioned previously can be made stereoselective by using a chiral aziridine starting material (e.g., an aziridine with 95% enantiomeric excess), leading to an enantiomerically enriched phenethylamine product. acs.org

Chemoenzymatic Methods: This strategy utilizes enzymes to perform stereoselective transformations. For instance, enzymatic resolution is a powerful technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. This approach is widely used in the synthesis of optically pure pharmaceuticals. researchgate.net

These methods provide chemists with the tools to synthesize specific stereoisomers of phenethylamine-related compounds, enabling a more precise investigation of their pharmacological properties and the development of more selective therapeutic agents.

Biosynthesis and Endogenous Occurrence of 4 Methoxytyramine

Enzymatic Pathways Leading to 5-(2-Aminoethyl)-2-methoxyphenol Formation

The principal enzymatic reaction responsible for the synthesis of this compound is the O-methylation of its precursor, dopamine (B1211576). wikipedia.orgnih.gov This biochemical conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). reactome.orgwikipedia.orgyoutube.com

The reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM), which serves as the methyl donor, to the hydroxyl group at the 3-position of the dopamine catechol ring. reactome.orgebi.ac.uk The kinetic mechanism of COMT is understood to be sequentially ordered, beginning with the binding of the SAM co-substrate, followed by a magnesium ion (Mg2+), and finally the binding of the dopamine substrate. ebi.ac.uk Within the enzyme's active site, a specific amino acid residue, Lys144, is proposed to function as a general base, abstracting a proton from the substrate's hydroxyl group. This deprotonation facilitates the nucleophilic attack on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine. ebi.ac.uk This process occurs primarily in the extracellular space, acting on released dopamine. nih.gov

Identification of Precursors and Metabolic Intermediates in Biosynthetic Pathways

The biosynthetic pathway leading to this compound is an extension of the well-established route for dopamine synthesis. The direct precursor for its formation is dopamine. wikipedia.orgnih.gov The synthesis of dopamine, in turn, originates from essential amino acids.

The pathway initiates with the amino acid L-Phenylalanine, which can be converted to L-Tyrosine. nih.govqualialife.comwikipedia.org L-Tyrosine is the primary starting precursor for catecholamine synthesis. qualialife.comnews-medical.net The subsequent steps are as follows:

Hydroxylation of L-Tyrosine: The enzyme Tyrosine Hydroxylase (TH) catalyzes the hydroxylation of L-Tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of dopamine. qualialife.comnews-medical.netyoutube.com

Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), which removes the carboxyl group. qualialife.comwikipedia.orgyoutube.com

Methylation of Dopamine: Finally, dopamine is methylated by Catechol-O-methyltransferase (COMT) to yield this compound. reactome.org

The complete sequence from the initial precursor is: L-Phenylalanine → L-Tyrosine → L-DOPA → Dopamine → this compound

Table 1: Precursors and Enzymes in the Biosynthesis of this compound

| Step | Precursor | Enzyme | Intermediate/Product |

| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-3,4-dihydroxyphenylalanine (L-DOPA) |

| 2 | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine |

| 3 | Dopamine | Catechol-O-methyltransferase (COMT) | This compound |

Detection and Quantification of 4-Methoxytyramine in Model Organisms and Biological Systems (excluding human samples)

The compound has been detected and quantified in various non-human biological systems, serving as a biomarker for dopamine metabolism.

In rodent models , this compound has been measured in specific brain regions. Studies in rats have successfully quantified its concentration in the nucleus caudatus and nucleus accumbens using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. nih.govnih.gov This method is sensitive enough to detect concentrations as low as 0.6 ng/g of tissue. nih.gov More recent studies utilize highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in rat brain tissue. japsonline.com In mice, the compound has been identified and its effects studied following direct infusion into the brain, confirming its presence and activity in the murine central nervous system. nih.govrupahealth.complos.org

Beyond mammals, this compound has also been identified in plant species . Notably, it occurs naturally in cacti of the genus Opuntia (prickly pear) and has been detected in crown gall tumors on Nicotiana species. wikipedia.org

Table 2: Detection of this compound in Non-Human Systems

| Organism/System | Location/Tissue | Detection Method(s) |

| Rat (Rattus sp.) | Brain (n. caudatus, n. accumbens) | HPLC with electrochemical detection, LC-MS/MS |

| Mouse (Mus musculus) | Brain (striatum) | Infusion studies, subsequent behavioral and signaling analysis |

| Prickly Pear (Opuntia sp.) | Plant tissue | Not specified in reviews |

| Nicotiana sp. | Crown gall tumors | Not specified in reviews |

Regulation of its Biosynthetic Processes in Experimental Systems

The biosynthesis of this compound is regulated by two primary factors: the availability of its precursor, dopamine, and the activity of the enzyme COMT.

The formation rate of this compound directly reflects the amount of dopamine released from neurons into the extracellular space, where COMT is active. nih.gov Therefore, any factor that influences dopamine synthesis or release will consequently affect the production of its methylated metabolite. For instance, in rats treated with a monoamine oxidase (MAO) inhibitor, which blocks the alternative major pathway of dopamine degradation, this compound becomes the sole product of dopamine metabolism, and its levels increase significantly. nih.gov

The expression and activity of the COMT enzyme itself are also subject to regulation. In a mouse model of aggression, significant, behavior-specific changes in COMT gene expression were observed in different brain regions. nih.gov Aggressive "resident" mice showed upregulation of COMT expression in the cerebellum, frontal cortex, hippocampus, midbrain, and striatum compared to naive and submissive "intruder" mice. Conversely, intruders showed significant downregulation of COMT in the hippocampus. nih.gov These findings suggest that COMT expression, and thus the potential for this compound formation, can be dynamically regulated in response to social and behavioral stimuli in experimental systems. Furthermore, studies in transgenic mice engineered to overexpress a human COMT variant demonstrated that increased COMT enzyme activity leads to significant changes in cognitive and stress-related behaviors, underscoring the functional importance of regulating this metabolic pathway. jneurosci.org

Metabolic Fate and Biotransformation of 5 2 Aminoethyl 2 Methoxyphenol

Enzymatic Degradation Pathways of 4-O-Methyldopamine

The principal enzymatic pathway for the degradation of 5-(2-Aminoethyl)-2-methoxyphenol is oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov This process is a common metabolic route for many phenethylamine (B48288) derivatives. The action of MAO on 3-methoxytyramine converts the aminoethyl side chain into an aldehyde, yielding 3-methoxy-4-hydroxyphenylacetaldehyde. researchgate.net

This intermediate aldehyde is subsequently oxidized by the enzyme aldehyde dehydrogenase (ALDH). This oxidation step transforms the aldehyde group into a carboxylic acid, resulting in the formation of the final major metabolite, homovanillic acid (HVA). wikipedia.orgresearchgate.nettaylorandfrancis.com This two-step enzymatic conversion from an amine to a carboxylic acid significantly increases the water solubility of the molecule, preparing it for elimination from the body, typically via urine. wikipedia.org

While oxidative deamination is the primary degradation route, another potential, though less characterized, pathway could involve further metabolism of the phenol (B47542) group. Phase II conjugation reactions, such as sulfation or glucuronidation at the remaining hydroxyl group, are common for phenolic compounds and represent a plausible, albeit secondary, metabolic pathway.

Identification and Characterization of Major Metabolites

The biotransformation of this compound results in chemically distinct metabolites. The primary and most well-documented metabolite is Homovanillic acid (HVA). wikipedia.orgnih.gov

Homovanillic Acid (HVA): This is the terminal product of the MAO and ALDH-mediated degradation pathway. Its structure features a carboxylic acid group in place of the original amino group, making it significantly more polar than the parent compound. HVA is a well-known biomarker used in clinical settings to assess dopamine (B1211576) turnover. taylorandfrancis.com

Beyond HVA, other potential metabolites can be postulated based on general xenobiotic and endogenous compound metabolism. These include Phase II conjugates:

Sulfate and Glucuronide Conjugates: The free hydroxyl group on the phenyl ring of this compound or HVA could undergo conjugation with sulfate or glucuronic acid. These reactions, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) respectively, would further enhance water solubility and facilitate renal excretion. The metabolism of the structurally related compound methyldopa, for instance, involves extensive sulfate conjugation. drugbank.com

Table 1: Key Compounds in the Metabolism of this compound

| Compound Name | Role | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Parent Compound | C₉H₁₃NO₂ | 167.21 |

| 3-Methoxy-4-hydroxyphenylacetaldehyde | Intermediate Metabolite | C₉H₁₀O₃ | 166.17 |

| Homovanillic Acid (HVA) | Major Metabolite | C₉H₁₀O₄ | 182.17 |

| Sulfate/Glucuronide Conjugates | Potential Phase II Metabolites | Variable | Variable |

Role of Specific Enzyme Systems in the Biotransformation of Phenethylamine Derivatives

The metabolism of this compound is governed by enzyme systems that process a broad range of phenethylamine derivatives. These are typically categorized into Phase I and Phase II reactions.

Phase I Enzymes: These enzymes introduce or expose functional groups.

Monoamine Oxidases (MAO): These enzymes are central to the metabolism of monoamine neurotransmitters and related compounds. derangedphysiology.com MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov Both isoforms are capable of metabolizing dopamine and its derivatives. nih.gov MAO-A primarily metabolizes serotonin (B10506) and noradrenaline, while MAO-B shows a higher affinity for phenethylamine. nih.gov 3-methoxytyramine is a substrate for MAO, leading to its conversion to HVA. wikipedia.orgnih.gov

Aldehyde Dehydrogenase (ALDH): Following the action of MAO, ALDH enzymes are responsible for the rapid oxidation of the resulting aldehyde intermediate to a carboxylic acid. taylorandfrancis.com This prevents the accumulation of potentially reactive aldehydes.

Phase II Enzymes: These enzymes conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility.

Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs): These enzyme families are critical for the conjugation of phenolic compounds. The metabolism of other catecholamines and their derivatives, such as isoprenaline, often involves extensive sulfation. wikipedia.org It is highly probable that these enzymes play a role in the final elimination of this compound or its metabolites.

Table 2: Key Enzyme Systems and Their Roles

| Enzyme System | Phase | Primary Role in Phenethylamine Metabolism |

|---|---|---|

| Monoamine Oxidase (MAO) | Phase I | Catalyzes oxidative deamination of the aminoethyl side chain. |

| Aldehyde Dehydrogenase (ALDH) | Phase I | Oxidizes aldehyde intermediates to carboxylic acids. |

| Sulfotransferases (SULTs) | Phase II | Catalyzes the conjugation of sulfate groups to hydroxyl moieties. |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Catalyzes the conjugation of glucuronic acid to hydroxyl moieties. |

Comparative Metabolism Studies Across Research Models

Direct comparative metabolism studies for this compound across different species are not extensively documented. However, research on related phenethylamine derivatives and dopamine itself reveals significant interspecies variations in metabolic pathways and enzyme activities, underscoring the importance of using diverse research models. nih.govannualreviews.org

For example, studies on dopamine turnover in rats have shown differences in metabolic rates and pathway preferences between different brain regions, such as the striatum and substantia nigra. nih.gov This suggests that metabolism can vary significantly not just between species, but also within different tissues of a single organism.

Furthermore, broader investigations into drug metabolism highlight that the expression and activity of key enzymes like cytochrome P450s (which can be involved in the metabolism of some phenethylamines) and conjugating enzymes can differ widely among species such as rats, mice, dogs, monkeys, and humans. annualreviews.org One study on the metabolism of the anesthetic phencyclidine, a phenethylamine derivative, found that the production of a dihydroxy metabolite varied from 0% in humans and dogs to 75% in rats and pigeons. annualreviews.org Such disparities emphasize that findings from one animal model cannot always be directly extrapolated to humans. Therefore, a comprehensive understanding of the biotransformation of this compound would necessitate comparative studies using in vitro models, such as liver microsomes or hepatocytes from various species, and in vivo studies in different animal models. researchgate.net

Mechanisms of Biological Action of 5 2 Aminoethyl 2 Methoxyphenol

Interaction with Neurotransmitter Receptors and Transporters

Contrary to its historical classification as a simple, inactive byproduct of dopamine (B1211576) metabolism, 5-(2-aminoethyl)-2-methoxyphenol has been demonstrated to directly engage with several key neurotransmitter receptors. Its biological effects appear to be mediated primarily through these receptor interactions rather than through modulation of neurotransmitter transporters.

Research has revealed that this compound binds with notable affinity to a select group of receptors, most significantly the trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org It acts as an agonist at TAAR1, a G protein-coupled receptor that is responsive to various trace amines. nih.gov The activation of TAAR1 is a key mechanism through which this compound initiates downstream cellular and behavioral effects. nih.gov

In addition to TAAR1, studies have shown that this compound can also bind to certain adrenergic and dopaminergic receptors, although its primary role is increasingly attributed to its action as a trace amine. nih.gov Specifically, it has been found to bind to rat cortical α1-adrenergic and striatal dopamine D1 and D2 receptors within the nanomolar concentration range. nih.gov Its affinity for the cortical α2-adrenoceptor is lower, falling within the low micromolar range. nih.gov

The table below summarizes the known receptor binding and activation data for this compound.

| Receptor Target | Species | Measurement Type | Affinity/Potency | Reference |

| Trace Amine-Associated Receptor 1 (TAAR1) | Human | EC₅₀ (cAMP accumulation) | 700 ± 180 nM | nih.govplos.org |

| α1-Adrenoceptor | Rat | Binding Affinity | Nanomolar range | nih.gov |

| Dopamine D1 Receptor | Rat | Binding Affinity | Nanomolar range | nih.gov |

| Dopamine D2 Receptor | Rat | Binding Affinity | Nanomolar range | nih.gov |

| α2-Adrenoceptor | Rat | Binding Affinity | Low Micromolar range | nih.gov |

The biological actions of this compound appear to be largely independent of direct interaction with monoamine transporters like the dopamine transporter (DAT). nih.gov This is strongly supported by findings that the compound elicits significant behavioral and signaling effects in dopamine-deficient mice that also lack the dopamine transporter (DAT-KO mice). nih.govplos.org While levels of this compound can serve as an index of dopamine release—as it is formed from dopamine released into the synapse—its own actions are not primarily centered on modulating the reuptake or release machinery. nih.govnih.govplos.org Instead, its neuromodulatory effects are a consequence of its direct receptor agonism, particularly at TAAR1. nih.govfrontiersin.org

Enzymatic Modulation and Inhibition by this compound

The role of this compound in enzymatic pathways is that of a substrate, not an inhibitor. It is an integral part of the dopamine degradation pathway. Dopamine released into the synaptic cleft is metabolized by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group to dopamine to form this compound. wikipedia.orgrupahealth.comreactome.org Subsequently, this compound is further metabolized, primarily by monoamine oxidase (MAO), to produce homovanillic acid (HVA). wikipedia.orgplos.orgnih.gov

Therefore, the concentration of this compound is controlled by the activity of COMT and MAO. nih.gov Pharmacological inhibition of MAO leads to a significant increase in the levels of this compound, as its degradation is blocked. nih.govnih.gov Conversely, inhibition of COMT results in a dramatic decrease in its formation. nih.gov

Intracellular Signaling Pathways Affected by this compound

A significant aspect of the biological action of this compound is its ability to trigger specific intracellular signaling cascades. These effects are predominantly mediated through its activation of the TAAR1 receptor. nih.gov

Upon binding to and activating TAAR1, this compound initiates a Gs-protein-dependent signaling pathway. nih.gov This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govplos.org

This accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets. Research has specifically demonstrated that administration of this compound leads to the robust and prolonged phosphorylation of two key signaling proteins in the striatum: nih.govplos.org

Extracellular signal-regulated kinase (ERK)

cAMP response element-binding protein (CREB)

These signaling events are significantly diminished in mice lacking the TAAR1 receptor, confirming that TAAR1 is the primary mediator of these intracellular effects. nih.govplos.org This signaling cascade is a crucial mechanism underlying the compound's influence on neuronal function and behavior.

Electrophysiological Effects in Isolated Neuronal Systems or Animal Brain Slices

Currently, there is a lack of specific published research detailing the direct electrophysiological effects of this compound on isolated neuronal systems or in animal brain slice preparations. Studies have not yet characterized its specific impact on neuronal firing rates, membrane potentials, or ion channel conductances in these controlled experimental settings.

Behavioral Phenotypes in Animal Models of Neurological Research

The administration of this compound has been shown to induce distinct and complex behavioral phenotypes in animal models, providing strong evidence of its neuromodulatory role. These effects are observable in both normal and dopamine-deficient animals and are partially dependent on the TAAR1 receptor. nih.gov

In dopamine-deficient mice, which are typically akinetic (lacking in movement), central infusion of this compound induces a complex array of abnormal involuntary movements (AIMs). nih.govplos.org

In normal mice with intact dopamine systems, the compound causes a transient but significant behavioral activation. nih.govnih.gov This phenotype is dose-dependent and includes a mixture of hyperactivity and specific, repetitive behaviors. nih.gov The observed behaviors are summarized in the table below.

| Behavioral Observation | Animal Model | Notes | Reference |

| Abnormal Involuntary Movements (AIMs) | Dopamine-deficient mice | Induces a complex set of movements in otherwise akinetic mice. | nih.govplos.org |

| Transient Hyperactivity | Normal mice | Dose-dependent increase in locomotor activity. | nih.govwikipedia.org |

| Stereotypy | Normal mice | Repetitive, patterned behaviors. | nih.gov |

| Sniffing and Grooming | Normal mice | Increased incidence of these behaviors. | nih.gov |

| Rearing | Normal mice | Increased vertical activity. | nih.gov |

| Head Bobbing | Normal mice | Part of the complex AIM phenotype. | nih.gov |

| Backward Walking | Normal mice | Part of the complex AIM phenotype. | nih.gov |

The behavioral effects induced by this compound are notably attenuated in TAAR1 knockout mice, underscoring the critical role of this receptor in mediating its actions on the central nervous system. nih.govwikipedia.org However, the fact that the effects are not completely eliminated suggests that other receptors may also be involved. nih.gov

Cellular and Molecular Effects in In Vitro Cell Line Studies

Long considered an inactive byproduct of dopamine metabolism, recent studies have revealed that 3-Methoxytyramine (3-MT) possesses its own distinct biological activities and functions as a neuromodulator. nih.govnih.gov Its effects have been characterized in various in vitro systems, particularly in cell lines relevant to neuroscience.

Research has demonstrated that 3-MT can activate specific cellular signaling pathways. A key molecular target for 3-MT is the trace amine-associated receptor 1 (TAAR1), a Gs-coupled receptor. nih.govwikipedia.org In vitro cellular assays have confirmed that 3-MT is an agonist for mouse, rat, and human versions of the TAAR1 receptor. nih.gov Activation of TAAR1 by 3-MT leads to the accumulation of cyclic AMP (cAMP) and the subsequent phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB). nih.govnih.gov These signaling events indicate that 3-MT can directly influence gene expression and cellular function independently of dopamine. nih.govnih.gov

Further studies using rat pheochromocytoma (PC12) cells, which are known to synthesize, release, and metabolize dopamine, have provided more insight. nih.govacs.org These cells possess the enzymatic machinery, including COMT and monoamine oxidase (MAO), to process catecholamines. nih.govacs.org In vitro experiments with PC12 cells show that they naturally produce and release 3-MT into the culture medium as a metabolite of dopamine. nih.gov When these cells are treated with COMT inhibitors, the concentration of 3-MT in the medium is significantly reduced, directly demonstrating its production via this enzymatic pathway within a cellular model. nih.gov

In addition to its receptor-mediated signaling, 3-MT also interacts with neurotransmitter transport mechanisms. Studies using synaptosomes isolated from rat striatum showed that while 3-MT itself was not accumulated, it could inhibit the uptake of dopamine. nih.gov This suggests that 3-MT can modulate dopaminergic signaling by competing for or otherwise interfering with the dopamine transporter. nih.gov

The relevance of 3-MT is further highlighted by its association with certain pathologies, such as neuroblastoma, the most common extracranial solid tumor in children. nih.gov Neuroblastoma cells produce catecholamines, and elevated levels of 3-MT are considered a biomarker for the disease, indicating active dopamine metabolism within the tumor cells. nih.govnih.gov This has solidified the use of neuroblastoma cell lines, such as SH-SY5Y, as relevant in vitro models for studying the synthesis and effects of this compound. nih.govnih.gov

The following tables summarize the key findings from in vitro cell line studies.

Table 1: Receptor Activation and Downstream Signaling of 3-Methoxytyramine

| Cell System/Assay | Target | Effect | Finding | Citation |

|---|---|---|---|---|

| Cellular Assays | Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | 3-MT activates mouse, rat, and human TAAR1. | nih.gov |

| Cellular Assays | Adenylyl Cyclase | Activation | Leads to accumulation of cyclic AMP (cAMP). | nih.govnih.gov |

| Cellular Assays | Mitogen-Activated Protein Kinase (MAPK) Pathway | Phosphorylation | Induces phosphorylation of Extracellular signal-Regulated Kinase (ERK). | nih.govnih.gov |

Table 2: Effects of 3-Methoxytyramine on Dopamine Uptake

| Cell System/Assay | Process | Effect | Finding | Citation |

|---|

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxytyramine |

| 4-(2-Aminoethyl)-2-methoxyphenol |

| Dopamine |

| 3-hydroxytyramine |

| Homovanillic acid |

| cyclic AMP (cAMP) |

| Extracellular signal-Regulated Kinase (ERK) |

Advanced Analytical and Methodological Approaches in 5 2 Aminoethyl 2 Methoxyphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5-(2-Aminoethyl)-2-methoxyphenol, enabling its separation from impurities and its quantitative measurement. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and thermal sensitivity. A common approach involves reverse-phase (RP) HPLC.

Research Findings: Specific validated HPLC methods for this compound are not extensively detailed in publicly accessible literature. However, methodologies developed for structurally similar compounds, such as other aminophenols, provide a strong basis for method development. For instance, a reverse-phase HPLC method for the separation of 5-Amino-2-methoxyphenol utilizes a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for both analytical quantification and preparative isolation. sielc.com

For this compound, a typical HPLC setup would likely involve:

Column: A C18 or C8 stationary phase, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol. The buffer controls the pH, which is crucial for managing the ionization state of the amino and phenolic groups, thereby affecting retention.

Detection: A UV detector set to the compound's maximum absorbance wavelength (λmax) or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

A study developing HPLC methods for 2-amino-5-nitrophenol (B90527) in biological matrices demonstrated good linearity (r² > 0.999) and accuracy, highlighting the robustness of HPLC for quantifying substituted phenols. nih.gov

Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound presents challenges. The compound's structure contains polar hydroxyl (-OH) and amino (-NH2) groups, which impart low volatility and a tendency to exhibit poor peak shape due to interactions with the GC column.

Research Findings: To overcome these limitations, derivatization is a standard prerequisite for the GC analysis of such polar compounds. This chemical modification process replaces the active hydrogens on the amine and phenol (B47542) groups with nonpolar moieties, increasing the analyte's volatility and thermal stability.

Common derivatization techniques applicable to this compound include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile derivatives.

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The NIST chemistry webbook indicates the availability of GC data for related simple compounds like 2-methoxyphenol, demonstrating the technique's utility for this class of molecules. nist.gov

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for its detection. Mass spectrometry, nuclear magnetic resonance, and UV-Vis spectroscopy each provide unique structural insights.

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides highly selective and sensitive detection. The monoisotopic mass of the compound is 167.09464 Da. uni.lu

Research Findings: High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₁₃NO₂). Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that can be used for unambiguous identification.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. Predicted MS data for various adducts of this compound are available and serve as a reference for experimental work. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 168.10192 | 134.7 |

| [M+Na]⁺ | 190.08386 | 142.6 |

| [M-H]⁻ | 166.08736 | 137.0 |

| [M+NH₄]⁺ | 185.12846 | 154.5 |

| [M+K]⁺ | 206.05780 | 140.5 |

| [M+H-H₂O]⁺ | 150.09190 | 129.1 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to map the precise connectivity of atoms within the molecule.

Research Findings: While specific, published NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on its structure:

¹H NMR: Would show distinct signals for the three aromatic protons on the substituted benzene (B151609) ring, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and two triplets for the protons of the ethyl (-CH₂CH₂-) chain. The protons of the hydroxyl (-OH) and amino (-NH₂) groups would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: Would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of aromatic carbons (some attached to oxygen, one to nitrogen), the methoxy carbon, and the two aliphatic carbons of the ethyl side chain. For example, ¹³C NMR data for the related p-(2-Methoxyethyl)phenol shows characteristic shifts for the ethyl and methoxy carbons that can serve as a reference. chemicalbook.com

Variable-temperature NMR studies could also be employed to investigate intramolecular dynamics, such as hydrogen bonding or rotational barriers.

UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution, provided no other components absorb light in the same region. The technique is based on the Beer-Lambert law, which relates absorbance to concentration.

Research Findings: The molecule's electronic structure, specifically the substituted phenol chromophore, is expected to produce characteristic absorption bands in the ultraviolet region. Phenols typically exhibit two primary absorption bands (π → π*) in the UV spectrum. researchgate.net The exact position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring and the pH of the solvent, which affects the ionization state of the phenolic hydroxyl group. Experimental studies on other substituted phenols show that substituents like amino and methoxy groups can cause a bathochromic (red) shift in the absorption spectra. researchgate.net To determine concentration, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentration at the experimentally determined λmax.

Electrochemical Detection Methods for Catecholamine Derivatives

Electrochemical detection (ECD) coupled with high-performance liquid chromatography (HPLC) is a highly sensitive and selective method for the quantification of catecholamines and their metabolites. This technique is particularly well-suited for analyzing compounds like this compound due to the electroactive nature of its phenolic group.

The principle of ECD involves the application of a specific potential to an electrode. When an electroactive analyte, such as a catecholamine derivative, passes over the electrode surface, it undergoes oxidation or reduction, resulting in the transfer of electrons. This electron flow generates a current that is proportional to the concentration of the analyte. The high sensitivity of this method allows for the detection of neurotransmitters and their metabolites at picogram levels in complex biological samples like brain tissue homogenates and urine. nih.gov

For instance, a simplified reverse-phase HPLC method with electrochemical detection has been developed for the analysis of 3-methoxytyramine in rat brain tissue. nih.gov This method demonstrates a detection limit of 0.1 microgram per gram of wet brain tissue, which is sensitive enough to measure endogenous levels after pharmacological manipulation. nih.gov The selectivity of the technique can be enhanced by optimizing the chromatographic separation and the applied potential, minimizing interference from other electroactive species. researchgate.net

A comparative study of metal oxide modified graphite (B72142) electrodes has shown that the choice of electrode material can significantly influence the separation of oxidation peaks of different analytes. biointerfaceresearch.com For example, a copper oxide modified electrode was able to clearly distinguish the anodic peaks of ascorbic acid, dopamine (B1211576), and tyrosine in a ternary mixture, which would otherwise overlap on a bare graphite electrode. biointerfaceresearch.com This highlights the potential for developing highly selective sensors for specific catecholamine derivatives.

Table 1: Comparison of Electrochemical Detection Parameters for Catecholamine Metabolites

| Parameter | 3-Methoxytyramine | Normetanephrine | Metanephrine |

| Detection Limit (in urine) | ~20 µg/L | ~20 µg/L | ~20 µg/L |

| Linear Range | Up to 2.0 mg/L | Up to 2.0 mg/L | Up to 2.0 mg/L |

| Detector Potential | +850 mV (vs. Ag/AgCl) | +850 mV (vs. Ag/AgCl) | +850 mV (vs. Ag/AgCl) |

| Source | researchgate.net | researchgate.net | researchgate.net |

This table is based on data for related catecholamine metabolites and illustrates typical parameters achievable with HPLC-ECD.

Radioligand Binding Assays in Receptor Characterization

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of compounds with specific receptors. This technique is crucial for determining the binding affinity and selectivity of a novel compound like this compound for its potential molecular targets, such as dopamine or serotonin (B10506) receptors.

The assay involves incubating a radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity and specificity) with a tissue preparation containing the receptor (e.g., brain membranes). The binding of the radioligand to the receptor is then measured in the presence and absence of a competing unlabeled compound (the "test ligand," such as this compound). By measuring the displacement of the radioligand by increasing concentrations of the test ligand, the binding affinity (Ki) of the test ligand for the receptor can be determined.

For example, in the study of dopamine receptors, radioligands such as [3H]spiperone are used to label D2 receptors. nih.gov Competitive binding experiments with unlabeled dopamine receptor antagonists can then be performed to determine their binding affinities. nih.gov Similarly, in vitro radioligand binding studies have been used to show that certain drugs have low affinity for a wide range of receptors, including muscarinic, adrenergic, dopamine (D2), and serotonin (5-HT1, 5-HT2) receptors. medex.com.bd

The choice of radioligand is critical and can influence the results, as agonist and antagonist radiolabels may bind to different conformational states of the receptor. nih.gov Modern alternatives to traditional radioligand assays are also emerging, such as competitive mass spectrometry-based binding assays, which eliminate the need for radioactivity. nih.gov Time-resolved fluorescence resonance energy transfer (TR-FRET) based assays, like the Tag-lite system, offer a homogeneous assay format without washing steps, simplifying the process of determining binding affinities. revvity.com

Table 2: Example of Receptor Binding Affinities (Ki values in nM) for a Test Compound

| Receptor Subtype | [3H]Spiperone (Dopamine D2) | [3H]Ketanserin (Serotonin 5-HT2A) | [3H]Prazosin (Adrenergic α1) |

| Test Compound A | 15 | 250 | >1000 |

| Test Compound B | 500 | 50 | 800 |

This is a hypothetical data table illustrating how binding affinities of test compounds to different receptors are presented.

In Vitro and In Vivo Microdialysis Techniques for Neurochemical Monitoring

Microdialysis is a powerful technique for sampling and measuring the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly the brain. This method is invaluable for studying the real-time effects of a compound like this compound on neurotransmitter dynamics in vivo.

The technique involves the implantation of a small, semi-permeable probe into a specific brain region. The probe is continuously perfused with a physiological solution (perfusate). Small molecules, such as neurotransmitters and their metabolites, diffuse from the extracellular fluid across the probe's membrane and into the perfusate, which is then collected as dialysate. The dialysate can then be analyzed using highly sensitive analytical methods like HPLC-ECD or mass spectrometry.

In vivo microdialysis has been extensively used to monitor dopamine and its metabolites in the rat striatum. nih.gov For example, studies have shown that the administration of certain drugs can lead to significant changes in the extracellular levels of dopamine and its metabolites, providing insights into their mechanisms of action. researchgate.net The temporal resolution of microdialysis can be as high as one minute, allowing for the correlation of neurochemical changes with behavioral responses. nih.gov

Microdialysis can be combined with other techniques, such as electroencephalography (EEG), to simultaneously measure neurochemical and electrophysiological changes in the same animal. youtube.com Furthermore, the technique is not limited to the brain and can be used to measure free compound levels in various other tissues, including blood, tumors, and organs like the liver and heart. youtube.com This versatility makes it a critical tool for pharmacokinetic and pharmacodynamic studies.

Table 3: Illustrative Changes in Striatal Neurotransmitter Levels Following Compound Administration (as measured by in vivo microdialysis)

| Analyte | Basal Level (nM) | % Change after Compound X |

| Dopamine | 5.2 ± 0.8 | +150% |

| DOPAC | 850 ± 120 | -30% |

| HVA | 600 ± 90 | -25% |

| 3-Methoxytyramine | 2.5 ± 0.5 | +500% |

This table provides a hypothetical example of how microdialysis data on neurotransmitter level changes is typically presented.

Computational and Theoretical Studies of 4 O Methyldopamine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biomedpharmajournal.orgjscimedcentral.com This modeling approach is crucial for understanding the potential biological targets of 5-(2-Aminoethyl)-2-methoxyphenol and the specific interactions that govern its binding affinity. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. nih.gov

The interaction of ligands with receptors is fundamental to many biological processes. nih.gov The binding of a ligand can trigger a conformational change in the receptor, which in turn initiates a signaling cascade. nih.gov In silico methods, such as molecular docking, are valuable for identifying potential binding sites and designing new molecules with desired binding properties. biomedpharmajournal.org The stability of the resulting ligand-receptor complex is often evaluated using scoring functions that estimate the binding energy. researchgate.net For instance, a lower binding energy generally indicates a more stable and potentially more potent interaction. researchgate.net

Studies on similar phenolic compounds have demonstrated the utility of molecular docking in identifying key amino acid residues involved in binding. For example, the binding of 4-ethyl-2-methoxyphenol (B121337) to the GLP-1 receptor was predicted to involve interactions with residues such as SER 84, CYS 85, and TRP 87, with a calculated Gibbs energy of -6.10 kcal/mol. researchgate.net This type of analysis helps to elucidate the structural basis for a compound's activity and can guide the design of analogs with improved affinity.

| Ligand | Receptor | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 4-ethyl-2-methoxyphenol | GLP-1 Receptor | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 | -6.10 researchgate.net |

| 1,3-cyclopentanedione | GLP-1 Receptor | GLY 45, CYS 46, TYR 42, SER 49, CYS 71, VAL 83, PRO 73 | -5.37 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the structural features that are important for a desired biological effect. researchgate.net

In a typical QSAR study, molecular descriptors are calculated for a set of compounds with known activities. nih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, like multiple linear regression, are then used to develop a model that correlates these descriptors with the observed biological activity. nih.gov

For example, a QSAR study on methcathinone (B1676376) analogs found that steric bulk at the para position of the phenyl ring was significantly correlated with the in vitro selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov This suggests that modifying the size of substituents on the aromatic ring of phenethylamine (B48288) derivatives, such as this compound, could modulate their selectivity for different monoamine transporters. The quality of a QSAR model is assessed by its statistical significance and its ability to predict the activity of an external test set of compounds. researchgate.net

| Parameter | Description |

| Molecular Descriptors | Numerical values that encode chemical information and are used to characterize a molecule (e.g., molecular weight, logP, topological indices). nih.gov |

| Training Set | A group of molecules with known activities used to build the QSAR model. researchgate.net |

| Test Set | A group of molecules with known activities, not used in model development, to validate the predictive power of the QSAR model. researchgate.net |

| Statistical Model | The mathematical equation that relates the descriptors to the biological activity (e.g., multiple linear regression). nih.gov |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target receptor over time. researchgate.netnih.gov This computational method simulates the movement of atoms and molecules, allowing for the study of conformational changes and the stability of the ligand-receptor complex. beilstein-journals.org

An MD simulation begins with a starting structure, often obtained from molecular docking, and calculates the forces between atoms to predict their motion. researchgate.net These simulations can reveal important information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the long-range effects of binding. nih.govbeilstein-journals.org

For instance, MD simulations can be used to assess the stability of hydrogen bonds formed between the ligand and the receptor, which are crucial for binding affinity. nih.gov The radius of gyration (Rg) of the receptor can be monitored during the simulation to see if the binding of the ligand induces significant conformational changes. nih.gov By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamic nature of the compound-target interaction, which is not captured by static docking models. researchgate.net

| Information | Description |

| Conformational Changes | How the structures of the ligand and receptor change over time upon binding. beilstein-journals.org |

| Binding Stability | The stability of the ligand-receptor complex, often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions. |

| Hydrogen Bond Analysis | The formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation. nih.gov |

| Solvent Effects | The role of water molecules in mediating the interaction between the ligand and the receptor. researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. epstem.net Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons in a molecule, which is fundamental to its chemical behavior. rsc.org

These calculations can determine various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net A smaller gap generally suggests that the molecule is more reactive.

Furthermore, quantum chemical calculations can be used to predict molecular electrostatic potential (MEP) maps, which show the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). epstem.net This information is valuable for understanding how a molecule will interact with other molecules, including potential binding partners. For this compound, these calculations can help to elucidate its reactivity and potential sites for metabolic transformation.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. epstem.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. epstem.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. epstem.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. epstem.net |

Research Applications and Investigative Tools of 5 2 Aminoethyl 2 Methoxyphenol

Use as a Pharmacological Probe in Neuroscientific Research

As a pharmacological probe, 5-(2-aminoethyl)-2-methoxyphenol is of significant interest for its potential interaction with trace amine-associated receptors (TAARs), particularly TAAR1. mdpi.com TAAR1 is a G protein-coupled receptor (GPCR) that was identified in 2001 and is activated by trace amines—a class of compounds including p-tyramine and β-phenylethylamine—but responds poorly to classical biogenic amines like dopamine (B1211576) and serotonin (B10506) at similar concentrations. nih.govcancer.gov

The activation of TAAR1 leads to the stimulation of adenylyl cyclase and subsequent production of intracellular cyclic AMP (cAMP). nih.govfrontiersin.org This signaling cascade makes TAAR1 a key modulator of several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. nih.govnih.gov Given that this compound is a structural analog of endogenous TAAR1 ligands, it serves as an ideal candidate for probing the function and regulation of this receptor. Its specific binding affinity and functional activity at TAAR1 and other related receptors are subjects of ongoing investigation to delineate its precise pharmacological profile.

Table 1: Potential Molecular Targets for this compound in Neuroscientific Research

| Target Class | Specific Target | Rationale for Investigation |

| G Protein-Coupled Receptors | Trace Amine-Associated Receptor 1 (TAAR1) | Structural similarity to endogenous trace amines. nih.govmdpi.com |

| Trace Amine-Associated Receptor 5 (TAAR5) | Part of the TAAR family, which responds to amine structures. mdpi.com | |

| Dopamine Receptors (e.g., D2) | TAAR1 activation is known to modulate dopamine receptor function. frontiersin.orgresearchgate.net | |

| Serotonin Receptors (e.g., 5-HT1A) | TAAR1 activation influences the serotonergic system. nih.govnih.gov | |

| Transporters | Vesicular Monoamine Transporter 2 (VMAT2) | TAAR1 activation has been shown to mitigate impairment of VMAT2 function. elsevierpure.com |

| Dopamine Transporter (DAT) | The compound's phenethylamine (B48288) core is a classic feature of DAT substrates. elsevierpure.com |

Application in Studies of Catecholamine System Dysfunction in Animal Models

The catecholamine system, which includes neurotransmitters like dopamine and norepinephrine (B1679862), is fundamental to regulating mood, motivation, and motor control. Dysfunction in this system is implicated in numerous psychiatric and neurological disorders. TAAR1 is heavily expressed in brain regions associated with these functions and its activation generally produces an inhibitory effect on the dopaminergic system. frontiersin.orgresearchgate.net

This has led to the use of TAAR1 agonists in animal models that mimic hyperdopaminergic states. A primary model is the dopamine transporter knockout (DAT-KO) mouse or rat, which lacks the primary mechanism for dopamine reuptake and consequently displays persistent hyperlocomotion. nih.govnih.gov Research has demonstrated that selective TAAR1 agonists can potently suppress this dopamine-dependent hyperactivity in DAT-KO animals. nih.govnih.gov Compounds like this compound are valuable tools in such models to further explore how TAAR1 activation modulates dopamine-related behaviors and to assess the therapeutic potential of targeting this receptor system for conditions characterized by excessive dopaminergic activity. nih.govnih.gov

Utility in Developing New Research Compounds and Chemical Libraries

The 2-methoxyphenol (guaiacol) scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active natural products and synthetic compounds. nih.govrsc.org The structure of this compound, with its reactive aminoethyl side chain and phenolic hydroxyl group, makes it a versatile building block for synthetic chemistry.

Researchers can leverage this compound as a starting material to generate chemical libraries for drug discovery. nih.govrsc.org By systematically modifying its functional groups—for instance, by alkylating or acylating the amine, or by altering the substitutions on the aromatic ring—chemists can create a diverse array of new molecules. This approach is instrumental in developing novel ligands with improved potency, selectivity, and pharmacokinetic properties for targets like TAAR1. The synthesis of analogs based on core structures such as 4-(2-aminoethyl)piperidine has proven successful in identifying potent TAAR1 modulators, illustrating the value of using such foundational scaffolds to explore structure-activity relationships (SAR). nih.gov

Contribution to Understanding Endogenous Neuromodulation Mechanisms

Endogenous neuromodulation refers to the complex processes by which the nervous system regulates its own activity. Trace amines, once considered mere metabolic byproducts of classical neurotransmitters, are now recognized as important neuromodulators in their own right, largely due to the discovery of the TAAR family. nih.govmdpi.com

Table 2: Neuromodulatory Systems Influenced by TAAR1 Activation

| Neuromodulatory System | Effect of TAAR1 Activation | Key Brain Regions Involved |

| Dopaminergic | Inhibitory modulation; reduction of dopamine neuron firing and dopamine release. frontiersin.orgresearchgate.net | Ventral Tegmental Area (VTA), Striatum. frontiersin.org |

| Serotonergic | Regulation of serotonin neuron firing frequency. nih.gov | Dorsal Raphe Nucleus (DRN). frontiersin.orgnih.gov |

| Glutamatergic | Modulation of glutamatergic transmission. nih.govnih.gov | Prefrontal Cortex, Amygdala. frontiersin.org |

Future Directions and Emerging Research Avenues for 5 2 Aminoethyl 2 Methoxyphenol

Exploration of Undiscovered Biological Targets and Off-Target Effects

Long considered physiologically inert, 5-(2-aminoethyl)-2-methoxyphenol (as 3-MT) is now understood to possess its own biological activity. nih.govrupahealth.com A primary future direction is the comprehensive characterization of its molecular interactions beyond its known targets.

Initial research has established that 3-MT is an agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. wikipedia.orgnih.govmedchemexpress.com Its activation of TAAR1 has been demonstrated in vitro in various cell systems, including those expressing human TAAR1. nih.gov Beyond TAAR1, studies have shown that 3-MT can bind to other significant receptors within the central nervous system. Specifically, it binds to rat noradrenergic cortical α1 and striatal dopamine (B1211576) D1 and D2 receptors in the nanomolar range, and to the cortical α2 adrenoceptor at low micromolar concentrations. nih.govsigmaaldrich.com This suggests a broader role as a regulator of catecholaminergic systems. nih.gov

The compound's role as a neuromodulator is supported by in vivo studies where its central administration in mice induced a range of behavioral effects, including hyperactivity and abnormal movements, independent of dopamine. nih.gov These effects were notably reduced in TAAR1 knockout mice, confirming TAAR1 as a key mediator of its actions. wikipedia.orgnih.gov Given these findings, future research will likely focus on identifying other potential binding partners and elucidating the downstream signaling pathways affected by 3-MT. The potential for off-target effects, particularly at higher concentrations that might be relevant in pathological states, warrants a systematic screening against a wider panel of receptors and enzymes.

| Identified Biological Target | Species/System Studied | Implied Function |